Cas no 1000342-47-1 (6-Chloro-3-iodo-5-nitro (1H)Indazole)

6-Chloro-3-iodo-5-nitro (1H)Indazole is a halogenated nitroindazole derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including chloro, iodo, and nitro substituents, make it a versatile intermediate for synthesizing heterocyclic compounds. The presence of multiple reactive sites enables selective functionalization, facilitating the development of biologically active molecules. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships in drug discovery. Its stability and well-defined reactivity profile ensure consistent performance in cross-coupling and nucleophilic substitution reactions. Suitable for controlled environments, it is handled under standard laboratory conditions to maintain purity and efficacy in synthetic applications.
6-Chloro-3-iodo-5-nitro (1H)Indazole structure
1000342-47-1 structure
Product Name:6-Chloro-3-iodo-5-nitro (1H)Indazole
CAS No:1000342-47-1
MF:C7H3ClIN3O2
MW:323.475092172623
CID:1089626
PubChem ID:24729205
Update Time:2025-06-07

6-Chloro-3-iodo-5-nitro (1H)Indazole Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-3-iodo-5-nitro-1H-indazole
    • 6-chloro-3-iodo-5-nitro-2H-indazole
    • 6-CHLORO-3-IODO-5-NITRO (1H)INDAZOLE
    • 1H-Indazole, 6-chloro-3-iodo-5-nitro-
    • DB-197095
    • EN300-1717767
    • 6-Chloro-3-iodo-5-nitro(1h)indazole
    • AKOS022173048
    • DTXSID80646622
    • 1000342-47-1
    • CS-0309269
    • 6-Chloro-3-iodo-5-nitro (1H)Indazole
    • Inchi: 1S/C7H3ClIN3O2/c8-4-2-5-3(7(9)11-10-5)1-6(4)12(13)14/h1-2H,(H,10,11)
    • InChI Key: DBFHOJJVQRLTIO-UHFFFAOYSA-N
    • SMILES: IC1=C2C=C(C(=CC2=NN1)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 322.89585g/mol
  • Monoisotopic Mass: 322.89585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 74.5Ų

6-Chloro-3-iodo-5-nitro (1H)Indazole Pricemore >>

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